6-Oxoheptanenitrile

Vue d'ensemble

Description

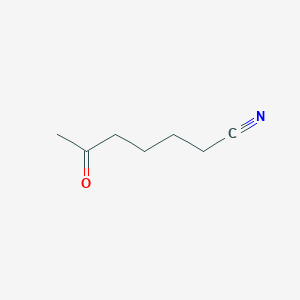

6-Oxoheptanenitrile: is an organic compound with the molecular formula C7H11NO and a molecular weight of 125.17 g/mol . It is characterized by the presence of a nitrile group (-CN) and a ketone group (C=O) within its seven-carbon chain structure. This compound is used in various chemical synthesis processes and has applications in different scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 6-Oxoheptanenitrile can be synthesized through several methods. One common approach involves the oxidation of 6-heptenenitrile using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . Another method includes the hydrolysis of this compound derivatives followed by dehydration to yield the desired compound .

Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale oxidation reactions. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions: 6-Oxoheptanenitrile undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form carboxylic acids using strong oxidizing agents.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as .

Substitution: The nitrile group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Derivatives with different functional groups.

Applications De Recherche Scientifique

6-Oxoheptanenitrile has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: It serves as a building block for the synthesis of biologically active molecules.

Medicine: It is utilized in the development of drugs and therapeutic agents.

Industry: It is employed in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 6-oxoheptanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can undergo hydrolysis to form carboxylic acids, which can then participate in various biochemical reactions. The ketone group can also interact with nucleophiles, leading to the formation of different derivatives. These interactions are crucial for its applications in drug development and chemical synthesis .

Comparaison Avec Des Composés Similaires

6-Heptenenitrile: Similar structure but lacks the ketone group.

6-Oxoheptanoic acid: Similar structure but has a carboxylic acid group instead of a nitrile group.

6-Aminoheptanenitrile: Similar structure but has an amino group instead of a ketone group.

Uniqueness: 6-Oxoheptanenitrile is unique due to the presence of both a nitrile and a ketone group within its structure. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and scientific research .

Activité Biologique

6-Oxoheptanenitrile is a nitrile compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C7H11NO |

| Molecular Weight | 141.17 g/mol |

| Density | 0.976 g/cm³ |

| Boiling Point | 92-94 °C at 10 mmHg |

| Water Solubility | Slightly soluble |

| Appearance | Colorless to pale yellow |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound's nitrile group can participate in enzyme inhibition and receptor binding, leading to modulation of specific biochemical pathways. The presence of the oxo group enhances its reactivity, making it a suitable candidate for further functionalization in drug development.

Biological Activities

Recent studies have explored the following biological activities of this compound:

- Enzyme Inhibition : Research indicates that this compound may inhibit certain enzymes, potentially impacting metabolic pathways and providing therapeutic benefits against various diseases.

- Antimicrobial Properties : Preliminary investigations suggest that this compound may exhibit antimicrobial activity, making it a candidate for further exploration in the development of new antibiotics.

- Anti-inflammatory Effects : Some studies have indicated that this compound could possess anti-inflammatory properties, which may be beneficial in treating inflammatory diseases.

Case Studies

Several case studies highlight the biological activity and potential applications of this compound:

- Enzyme Interaction Study : A study investigated the interaction of this compound with specific enzymes involved in metabolic processes. The results demonstrated significant inhibition, suggesting a potential role in metabolic regulation.

- Antimicrobial Testing : In vitro testing was conducted to evaluate the antimicrobial efficacy of this compound against various bacterial strains. The compound showed promising results, indicating its potential as a lead compound for antibiotic development.

- Inflammation Model : In an animal model of inflammation, administration of this compound resulted in reduced inflammatory markers, supporting its potential use in anti-inflammatory therapies.

Research Findings

A comprehensive review of literature indicates that ongoing research is essential to fully understand the biological implications of this compound:

- Pharmacological Potential : Studies have suggested that derivatives of this compound could lead to novel therapeutic agents with improved efficacy and safety profiles.

- Synthetic Applications : The compound is also being explored for its utility in organic synthesis, particularly in creating complex molecules for pharmaceutical applications.

Propriétés

IUPAC Name |

6-oxoheptanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-7(9)5-3-2-4-6-8/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZEDOUOYONZTRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.